molecular formula C10H21NO B15252250 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol

4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol

Cat. No.: B15252250
M. Wt: 171.28 g/mol
InChI Key: HAAONCSNXXHAJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.

    Formation of the Tertiary Alcohol: The tertiary alcohol is formed through a reduction reaction, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form different derivatives, using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and other reducing agents.

    Substitution: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tertiary alcohol can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The amino group and tertiary alcohol can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclobutyl ring adds rigidity to the molecule, influencing its binding properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-cyclobutyl-3,3-dimethylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Cyclobutyl-3,3-dimethylbutan-2-ol: Lacks the amino group, affecting its biological activity and reactivity.

    4-Amino-3,3-dimethylbutan-2-ol: Lacks the cyclobutyl ring, resulting in different structural and binding properties.

Uniqueness

4-Amino-2-cyclobutyl-3,3-dimethylbutan-2-ol is unique due to its combination of an amino group, a cyclobutyl ring, and a tertiary alcohol. This unique structure imparts specific reactivity and binding properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-amino-2-cyclobutyl-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C10H21NO/c1-9(2,7-11)10(3,12)8-5-4-6-8/h8,12H,4-7,11H2,1-3H3

InChI Key

HAAONCSNXXHAJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1CCC1)O

Origin of Product

United States

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